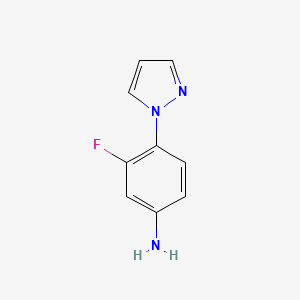

3-fluoro-4-(1H-pyrazol-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-4-pyrazol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRXVEUMRXSOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425379-93-7 | |

| Record name | 3-fluoro-4-(1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 4 1h Pyrazol 1 Yl Aniline and Analogues

Established and Emerging Synthetic Pathways for Pyrazolylanilines

The construction of pyrazolylanilines can be achieved through several strategic disconnections, either by pre-functionalizing the aniline (B41778) ring followed by pyrazole (B372694) formation or by coupling a pre-formed pyrazole with an appropriate aniline derivative.

Reductive Amination Strategies in Aniline Synthesis

Reductive amination is a powerful and widely used method for the formation of C-N bonds, and it represents a key strategy for the synthesis of secondary and tertiary amines, including aniline derivatives. mdpi.comresearchgate.net This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A direct reductive amination approach has been successfully employed for the synthesis of pyrazolylaniline analogues. For instance, 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline was synthesized from 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-chloro-4-fluoroaniline (B193440) using a sodium borohydride (B1222165)/iodine system as the reducing agent. mdpi.comresearchgate.net This reaction proceeds under neutral conditions at room temperature, highlighting the mildness and utility of this method. mdpi.comresearchgate.net A variety of reducing agents can be employed, with sodium borohydride being a common choice. mdpi.comresearchgate.net The Hantzsch ester has also been identified as an effective reducing agent for the reductive amination of pyrazole-derived aldehydes with anilines, particularly for synthesizing compounds with lipophilic substituents on the aniline ring. nih.gov

The versatility of reductive amination allows for the introduction of a wide range of substituents on both the pyrazole and aniline moieties, making it a valuable tool for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov

Table 1: Examples of Reductive Amination for the Synthesis of Pyrazolylaniline Analogues

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reference |

| 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-chloro-4-fluoroaniline | NaBH₄/I₂ | 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline | mdpi.comresearchgate.net |

| Pyrazole-derived aldehydes | Substituted anilines | Hantzsch ester | 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | nih.gov |

Nucleophilic Aromatic Substitution Approaches for Fluorinated Anilines

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for the synthesis of substituted aromatic compounds, including fluorinated anilines. In the context of 3-fluoro-4-(1H-pyrazol-1-yl)aniline synthesis, SNA_r can be employed to introduce the pyrazole moiety onto a pre-fluorinated aniline precursor. The fluorine atom itself can act as a leaving group in some instances, or more commonly, another leaving group such as a nitro group or a halogen is displaced by the incoming pyrazole nucleophile.

The synthesis of this compound can be envisioned to start from a precursor like 1,2-difluoro-4-nitrobenzene. The more activated fluorine atom at the 1-position can be displaced by a pyrazole nucleophile, followed by the reduction of the nitro group to an amine. Alternatively, starting with 5-fluoro-2-nitroaniline, a nucleophilic aromatic substitution reaction can be performed to introduce the pyrazole ring. smolecule.com

The efficiency of SNA_r reactions is highly dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups ortho and para to the leaving group significantly accelerating the reaction rate. The choice of solvent and base is also critical for achieving good yields. Poly(ethylene glycol) (PEG-400) has been shown to be an effective solvent for the nucleophilic aromatic substitution of nitrogen-containing fused heterocycles with various amines. mdpi.com

Cyclocondensation Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring itself is a cornerstone of pyrazolylaniline synthesis. The most classical and widely used method is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, allows for the construction of a wide variety of substituted pyrazoles. beilstein-journals.orgmdpi.com

The reaction can proceed through the condensation of a hydrazine with a 1,3-diketone, an α,β-unsaturated ketone, or other 1,3-difunctional systems. nih.govmdpi.com The regioselectivity of the cyclocondensation can sometimes be an issue, leading to the formation of isomeric products. nih.govmdpi.com However, reaction conditions, such as solvent and temperature, can be optimized to favor the desired regioisomer. nih.gov For instance, performing the reaction in N,N-dimethylacetamide in an acidic medium at ambient temperature has been shown to provide good yields and high regioselectivity. nih.gov

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of pyrazoles, where multiple starting materials are combined in a one-pot process to generate complex products. beilstein-journals.org These MCRs can involve the in situ generation of the 1,3-dielectrophile followed by cyclocondensation with a hydrazine. beilstein-journals.org

Table 2: Key Precursors for Pyrazole Ring Formation via Cyclocondensation

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Moiety | References |

| 1,3-Dicarbonyl compound | Hydrazine derivative | Knorr pyrazole synthesis | Substituted pyrazole ring | nih.govbeilstein-journals.orgmdpi.com |

| α,β-Unsaturated ketone | Hydrazine derivative | Cyclocondensation | Pyrazoline (oxidized to pyrazole) | nih.gov |

| α,β-Unsaturated nitrile | Hydrazine derivative | Cyclocondensation | Aminopyrazole | chim.it |

Palladium-Catalyzed Coupling Reactions in Pyrazolylaniline Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are extensively used in the derivatization of pyrazolylanilines. researchgate.net These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. researchgate.netscience.gov

In the context of this compound, palladium-catalyzed coupling can be used to attach the pyrazole ring to the fluorinated aniline backbone. For example, a Suzuki-Miyaura coupling could be employed between a pyrazole boronic acid derivative and a bromo- or iodo-substituted fluoroaniline (B8554772).

The Buchwald-Hartwig amination is particularly relevant for the synthesis of aniline derivatives and has been used for the N-arylation of a wide range of nitrogen-containing compounds. researchgate.netmit.edu This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The development of sophisticated phosphine (B1218219) ligands has been crucial for the success of these transformations, enabling the coupling of even challenging substrates. mit.edu Recent advancements have led to the development of catalysts that are resistant to deactivation and can promote C-N bond formation under milder conditions. mit.edunih.gov

Advanced Synthetic Techniques Applied to Related Systems

To improve reaction efficiency, reduce reaction times, and promote more sustainable chemical processes, advanced synthetic techniques are increasingly being applied to the synthesis of heterocyclic compounds like pyrazolylanilines.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. youtube.comarxiv.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles. youtube.comnih.govnih.gov

This technique has been successfully applied to the synthesis of various pyrazole and pyrazoline derivatives. nih.govnih.govresearchgate.net For instance, the synthesis of 3-(4-phenyl)-5-phenyl-4,5-dihydropyrazol-1-ylmethanones has been achieved by reacting chalcones with isonicotinic acid hydrazide under microwave irradiation. nih.gov Similarly, the cyclocondensation of 2-(3-aryl-1H-pyrazol-5-yl)aniline with benzaldehyde (B42025) derivatives to afford pyrazolo[1,5-c]quinazoline (B1257617) derivatives has been efficiently carried out in water under microwave conditions. cu.edu.eg

The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, making it particularly suitable for multi-step, one-pot syntheses and for reactions that are sluggish at lower temperatures. youtube.com

Continuous Flow Methodologies for Pyrazole-Aniline Precursors

The synthesis of pyrazole-aniline precursors, key intermediates for various functional molecules, has been significantly advanced through the adoption of continuous flow methodologies. These techniques offer enhanced safety, efficiency, and scalability compared to traditional batch processes, particularly when dealing with hazardous intermediates like hydrazines.

A notable continuous flow approach involves a four-step conversion of anilines into N-arylated pyrazole products. This process utilizes amine-redox chemistry, beginning with the diazotization of an aniline, followed by a metal-free reduction mediated by agents like vitamin C to form the corresponding hydrazine in situ. This transient hydrazine is then condensed with a 1,3-dicarbonyl compound to yield the pyrazole ring. This telescoped flow process avoids the isolation of reactive intermediates, a distinct advantage over batch procedures. For instance, various substituted anilines have been successfully converted into their respective pyrazole derivatives with good yields.

Another strategy employs a two-step continuous flow synthesis to produce amine precursors from nitro-substituted pyrazoles. This method first involves a cyclocondensation reaction to form the 1-(4-nitrophenyl)-1H-pyrazole core, which is then directly subjected to catalytic hydrogenation in a flow reactor to reduce the nitro group to an aniline. This integrated approach allows for the generation of the desired pyrazole-aniline precursors without the need for isolation and purification of the intermediate nitro compound.

The following table summarizes representative examples of continuous flow syntheses of pyrazole-aniline precursors and related analogues.

Table 1: Examples of Continuous Flow Synthesis of Pyrazole-Aniline Precursors and Analogues

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted Anilines | 1. Diazotization 2. Vitamin C reduction 3. Condensation with 1,3-dicarbonyl | N-Aryl Pyrazoles | - | Current time information in Bangalore, IN.beilstein-journals.org |

| 4-Nitrophenylhydrazine | 1,3-Dicarbonyl, Acidic conditions (Flow) -> 1-(4-Nitrophenyl)-1H-pyrazole -> H2, Pd/C (Flow) | 4-(Pyrazol-1-yl)aniline | 86 | afinitica.com |

| Anilines | 1. Diazotization 2. L-Ascorbic acid reduction 3. Hydrolysis 4. Condensation with dione | N-Aryl Pyrazoles | 48-69 | Current time information in Bangalore, IN. |

Derivatization Strategies and Functional Group Interconversions of the this compound Moiety

The this compound scaffold is a versatile platform for further chemical modifications, allowing for the introduction of diverse functionalities at both the aniline nitrogen and the pyrazole heterocycle. These derivatizations are crucial for tuning the molecule's physicochemical properties and biological activity.

Chemical Modifications at the Aniline Nitrogen

The primary amine group of this compound is a key site for a variety of chemical transformations, including acylation, alkylation, and the formation of ureas and thioureas.

Amide and Urea (B33335)/Thiourea (B124793) Formation:

The aniline nitrogen can readily undergo acylation with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. For instance, pyrazole amides have been synthesized by reacting pyrazole-aniline intermediates with various acylating agents. clockss.org Similarly, the reaction of pyrazolyl anilines with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. nih.gov These reactions are typically carried out under mild conditions and often result in high yields. nih.gov The synthesis of 1,3-diaryl substituted pyrazole-based ureas has been achieved through the condensation of 4-(3-substituted phenyl-1H-pyrazol-1-yl)anilines with various isocyanates in acetonitrile (B52724). nih.gov

N-Alkylation:

N-alkylation of the aniline moiety can be achieved using alkyl halides in the presence of a suitable base. researchgate.net For example, a method for the N-alkylation of anilines using cesium fluoride-celite as a solid base in acetonitrile has been reported. researchgate.net Direct reductive amination of aldehydes with pyrazolyl anilines using reducing agents like sodium borohydride in the presence of an acid catalyst also provides access to N-alkylated products. researchgate.net

The following table provides examples of derivatization reactions at the aniline nitrogen of pyrazole-aniline analogues.

Table 2: Derivatization at the Aniline Nitrogen of Pyrazole-Aniline Analogues

| Starting Material | Reagents and Conditions | Product Type | Example Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)aniline | Isocyanates, MeCN | Urea | 1-(3,4-Dichlorophenyl)-3-(4-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)phenyl)urea | - | nih.gov |

| 4-(3-Aryl-1H-pyrazol-1-yl)anilines | Isothiocyanates, MeCN | Thiourea | 1-(Aryl)-3-(4-(3-aryl-1H-pyrazol-1-yl)phenyl)thiourea | - | nih.gov |

| 3-Chloro-4-fluoroaniline | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, NaBH4/I2, MeOH | N-Alkylated Aniline | 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline | - | researchgate.net |

Substitutions and Transformations on the Pyrazole Heterocycle

The pyrazole ring within the this compound structure offers additional sites for functionalization, enabling the synthesis of a diverse range of analogues.

Halogenation:

Direct halogenation of the pyrazole ring is a common transformation. For N-unsubstituted pyrazoles, electrophilic halogenation typically occurs at the C4 position. researchgate.net For instance, the C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Cl, Br, I) has been shown to be an effective method for introducing a halogen at the 4-position. beilstein-archives.org If the C4 position is already substituted, halogenation can occur at other positions, often requiring more forcing conditions. researchgate.net

Alkylation:

N-alkylation of the pyrazole ring is another important modification. This can be achieved by reacting the N-H pyrazole with an alkyl halide in the presence of a base. semanticscholar.org Alternatively, acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles has been developed as a milder method. semanticscholar.orgmdpi.com

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or other substituents onto the pyrazole ring. nih.govumich.edu This typically involves the use of a halogenated pyrazole precursor which is then coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This methodology allows for the synthesis of a wide array of biaryl-substituted pyrazoles. beilstein-journals.org

The table below illustrates some of the substitution and transformation reactions applicable to the pyrazole ring of pyrazolyl-aniline systems.

Table 3: Substitutions and Transformations on the Pyrazole Heterocycle

| Reaction Type | Reagents and Conditions | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Halogenation | N-Halosuccinimides (NCS, NBS, NIS) | C4 | 4-Halopyrazoles | beilstein-archives.org |

| N-Alkylation | Alkyl halides, Base | N1 | N-Alkylpyrazoles | semanticscholar.org |

| N-Alkylation | Trichloroacetimidates, Acid catalyst | N1 | N-Alkylpyrazoles | semanticscholar.orgmdpi.com |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | C3, C4, or C5 (from corresponding halopyrazole) | Aryl-substituted pyrazoles | beilstein-journals.orgnih.govumich.edu |

Computational Chemistry and Theoretical Investigations on 3 Fluoro 4 1h Pyrazol 1 Yl Aniline Systems

Quantum Mechanical Studies (DFT) for Electronic Structure and Intrinsic Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is employed to elucidate the electronic structure and predict the inherent reactivity of molecules like 3-fluoro-4-(1H-pyrazol-1-yl)aniline.

Molecular Geometry Optimization and Vibrational Frequency Calculations

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. nih.govmaterialsciencejournal.org These calculations predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. nih.govmaterialsciencejournal.org For instance, studies on similar pyrazole (B372694) derivatives have shown that the bond lengths and angles calculated by DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are in good agreement with experimental data from X-ray crystallography. nih.gov

Vibrational frequency calculations are subsequently performed on the optimized geometry. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. derpharmachemica.comresearchgate.net By comparing the calculated vibrational spectra with experimental data, the accuracy of the optimized geometry can be validated. derpharmachemica.comresearchgate.net For example, the characteristic stretching vibrations of C-H, N-H, and C-F bonds, as well as the in-plane and out-of-plane bending vibrations, can be assigned and compared. researchgate.netdergipark.org.tr Theoretical calculations on related aniline (B41778) and pyrazole structures have demonstrated good correlation between computed and experimental vibrational frequencies. derpharmachemica.commdpi.com

Table 1: Predicted Vibrational Frequencies for Related Aniline and Pyrazole Structures

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

| N-H Stretch | 3448, 3328 | 3533, 3291 | mdpi.com |

| Aromatic C-H Stretch | 3061, 3022 | 3081-3026 | derpharmachemica.com |

| C=C Stretch (Aromatic) | 1597, 1552 | 1580, 1564 | derpharmachemica.com |

| C-F Stretch | - | 1210-1000 | researchgate.net |

| N=N Stretch (in azo-pyrazole) | 1427 | 1428 | derpharmachemica.com |

This table is illustrative and based on data from similar compounds. Specific frequencies for this compound would require dedicated calculations.

Thermodynamic Analysis of Proposed Reaction Pathways

DFT calculations can also be used to investigate the thermodynamics of chemical reactions involving this compound. By calculating the Gibbs free energy of reactants, products, and transition states, the feasibility and spontaneity of a proposed reaction pathway can be assessed. mdpi.com For example, in the synthesis of related pyrazole derivatives, DFT calculations have been used to compare the energetics of different synthetic routes, helping to identify the most thermodynamically favorable pathway. mdpi.com This analysis provides valuable insights for optimizing reaction conditions to improve product yields.

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, such as a protein or enzyme. This method is crucial in drug discovery for understanding how a compound like this compound might interact with its biological target. chemmethod.comnih.gov

Prediction of Preferred Binding Orientations and Active Conformations

Molecular docking simulations can predict the most likely binding pose of this compound within the active site of a target protein. chemmethod.comresearchgate.net These simulations consider various factors, including the shape complementarity between the ligand and the binding pocket, as well as the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. chemmethod.comresearchgate.net For instance, docking studies on inhibitors of c-Met kinase have shown that derivatives of 3-fluoroaniline (B1664137) can adopt specific conformations within the ATP binding site, forming key interactions with amino acid residues. researchgate.net The fluorine atom can be crucial for enhancing binding affinity.

Estimation of Ligand-Receptor Binding Affinities

In addition to predicting the binding mode, docking programs can also provide an estimation of the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol). chemmethod.com These scores are used to rank different compounds based on their predicted potency as inhibitors. chemmethod.com Studies on pyrazole derivatives as DPP-IV inhibitors have demonstrated that compounds with lower binding free energies are expected to have higher inhibitory activity. chemmethod.com For example, a study on substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives showed docking scores ranging from -8.5 to -9.6 kcal/mol. chemmethod.com

Table 2: Illustrative Docking Results for Pyrazole Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| ST-24 (a pyrazole derivative) | DPP-IV | -9.6 | Arg358, Pro359, Ser630, Tyr666, Glu206, His126 | chemmethod.com |

| Anagliptin (reference drug) | DPP-IV | -7.6 | - | chemmethod.com |

| Pyrazole-benzimidazolone hybrid | HPPD | - | GLN 307, ASN 423, PHE 392 | biointerfaceresearch.com |

This table provides examples from related studies and does not represent direct results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comacs.org These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR models are developed by calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. biointerfaceresearch.comacs.org

For pyrazole-containing compounds, QSAR models have been successfully developed to predict their inhibitory activity against various targets, including cyclin-dependent kinases and succinate (B1194679) dehydrogenase. acs.orgclockss.org These models can highlight the key structural features that are important for activity. For example, a QSAR study on PLK1 inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to guide the design of new potent inhibitors. mdpi.com A robust QSAR model for a series of compounds including this compound could predict its potential biological activity and guide the synthesis of more potent analogs.

Structure Activity Relationship Sar Studies of 3 Fluoro 4 1h Pyrazol 1 Yl Aniline Derivatives

General Principles of SAR within Pyrazole-Aniline Scaffold Modifications

The pyrazole-aniline scaffold is a privileged structure in drug discovery, known for its ability to engage in diverse biological interactions. nih.govnih.gov The inherent properties of this framework, combining a five-membered aromatic pyrazole (B372694) ring with an aniline (B41778) moiety, provide a foundation for developing agents with a wide range of pharmacological activities. nih.govglobalresearchonline.net The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, while the aniline portion offers a site for further functionalization. researchgate.net

The versatility of the pyrazole-aniline core allows for systematic modifications at several positions. rsc.org Synthetic strategies enable the introduction of various substituents onto both the pyrazole and aniline rings, which is crucial for fine-tuning the physicochemical properties and biological activities of the resulting molecules. nih.govrsc.org Structural modifications on different positions of this basic molecule can enhance its pharmacological profile, leading to antimicrobial, anti-inflammatory, anticancer, and other therapeutic properties. nih.gov The ability to alter substituents allows for the optimization of properties such as potency, selectivity, and metabolic stability.

Impact of Positional and Substituent Effects on Biological Activity

The biological activity of pyrazole-aniline derivatives is highly sensitive to the nature and position of substituents on both the pyrazole and aniline rings. mdpi.comnih.gov

On the Pyrazole Ring:

Position and Nature of Substituents: The nature of the substituent at various positions on the pyrazole ring significantly affects activity. For instance, in some series, replacing a nitrile group with an ester functionality improved antiplasmodial properties. mdpi.com The introduction of a 4-nitrophenyl substituent at position 3 of the pyrazole ring led to a notable improvement in potency against certain strains. mdpi.com

N-Substitution: Methylation or benzylation of the pyrazole nitrogen atoms can considerably affect biological activity, with the effect being dependent on the nature and position of the substituent and other groups on the scaffold. mdpi.com For example, N1-methylation of certain 5-anilino-3-phenyl pyrazoles enhanced their antiplasmodial activity. mdpi.com

On the Aniline Ring:

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) on the aniline ring is a common strategy to modulate activity. nih.gov In one study on antimalarial agents, substituting the 3-phenyl ring with a halogen at position 3 or 4 improved the compound's properties, with bromo-substitution maximizing the gain in activity. mdpi.com

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents on the aniline ring are critical. In the development of certain antibacterial agents, compounds with electron-donating substituents like methoxy (B1213986) and methyl on the anilino side chain showed more potent activity compared to those with electron-withdrawing groups like chloro or nitro. researchgate.net Conversely, para-substitution of the 5-aniline ring with electron-withdrawing groups was also explored in other contexts. mdpi.com

Target-Specific SAR Investigations

Structure-Activity Relationships in c-Met Kinase Inhibition

The 3-fluoro-4-(1H-pyrazol-1-yl)aniline scaffold has been investigated for its potential as a c-Met kinase inhibitor. The c-Met receptor tyrosine kinase is a key target in cancer therapy due to its role in tumor growth and metastasis. cas.ac.cn SAR studies on related scaffolds have provided valuable insights. For instance, in a study of quinoline (B57606) derivatives, a reference compound demonstrated an IC50 of 140 nM against c-Met kinase. cas.ac.cn

Docking and quantitative structure-activity relationship (QSAR) studies on related aniline derivatives have highlighted key molecular features for high inhibitory activity. researchgate.net For example, in a series of 3-fluoro-4-(pyrrolo[2,1-f] mdpi.comCurrent time information in Chatham County, US.chemmethod.comtriazin-4-yloxy)aniline derivatives, modifications at various positions led to a wide range of potencies. researchgate.net

| Compound ID | R1 | R2 | c-Met Kinase IC50 (nM) |

| A1 | Me | 2-fluorophenyl | 760 |

| A2 | Me | 2-(4-methyl-1-piperazinyl)ethoxy 2-fluorophenyl | 90 |

| A3 | Me | 2-(4-methyl-1-piperazinyl)ethoxy 2,5-difluorophenyl | 40 |

| A4 | Me | 2-(4-methyl-1-piperazinyl)ethoxy 2-fluoro-5-methylphenyl | 90 |

| A6 | Me | 2-(4-methyl-1-piperazinyl)ethoxy 5-chloro-2-fluorophenyl | 70 |

Data sourced from a study on FPTA derivatives, which share a similar aniline core. researchgate.net

These studies indicate that bulky substituents at certain positions can be favorable for activity, while substitutions at other sites may be detrimental. researchgate.net The presence of the fluorine atom on the aniline ring often contributes to enhanced binding affinity.

SAR Analysis for Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Derivatives of the pyrazole-aniline scaffold are potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making them attractive for the treatment of type 2 diabetes. chemmethod.commdpi.com

Key SAR findings for DPP-IV inhibition include:

Halogen Substitution: The introduction of halogens like fluorine, chlorine, or bromine can increase the potency of DPP-IV inhibitors. nih.gov In one series of pyrazole-incorporated thiosemicarbazones, substituting with a bromine atom at the para-position of a phenyl ring resulted in the most potent compound, with an IC50 value of 1.266 ± 0.264 nM, which was more effective than the reference drug sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). mdpi.com

Scaffold Optimization: Optimization around the pyrazole scaffold has led to compounds with high potency. In one study, substitution at the R2 position of a pyrazolopyrimidine scaffold showed a more than 6-fold greater potency compared to substitution at the R1 position (IC50 values of 22 nM vs. 141 nM). nih.gov

Competitive Inhibition: Potent derivatives, such as certain isoleucine pyrazolidides, have been shown to act as selective and competitive inhibitors of DPP-IV. nih.gov Further optimization of an initial lead compound with poor pharmacokinetic properties led to a derivative with similar in vitro potency but markedly improved in vivo efficacy. nih.gov

| Compound | Modification | DPP-IV IC50 (nM) | Target |

| Compound 2f | 4-bromobenzylidene on thiosemicarbazone | 1.266 | Human DPP-IV |

| Sitagliptin | Reference Drug | 4.380 | Human DPP-IV |

| Compound 1 | Phenyl urea (B33335) group on pyrazolidide | 1700 | Rat Plasma DPP-IV |

| Compound 2 | Optimized pyrazolidide derivative | Similar to Cmpd 1 | Rat Plasma DPP-IV |

Data compiled from studies on pyrazole-based DPP-IV inhibitors. mdpi.comnih.gov

SAR in Androgen Receptor Antagonism

The pyrazole-aniline scaffold is a key component in the development of novel androgen receptor (AR) antagonists for the treatment of prostate cancer, particularly forms resistant to existing therapies like enzalutamide. nih.govnih.gov

SAR studies have focused on creating selective androgen receptor degraders (SARDs) that not only block AR signaling but also promote the degradation of the receptor. nih.gov

B-Ring Modification: Introducing a pyrazole moiety as the B-ring in the typical A-ring-linker-B-ring pharmacophore of nonsteroidal antiandrogens has led to a new class of molecules with potent SARD and pan-antagonist activities. nih.gov

Substituent Effects: The size and nature of substituents on the pyrazole ring are critical. For instance, using pyrazole, alkyl pyrazole, or 5-(thiophenyl)pyrazole as substituents on a C-5 carboxamide was found to be important for destabilizing the active conformation of the AR. google.com

Aniline Ring Substitution: The effect of fluorine or methyl substitutions at the ortho-position of the aniline ring has been investigated to extend the SAR and improve properties. google.com In one series, a 3-(4-fluorophenyl)-1H-pyrazole derivative (compound 10e) selectively inhibited LNCaP cell growth with an IC50 of 18 µmol/L and significantly downregulated the AR target gene PSA. epa.gov

Metabolic Stability: SAR studies have also aimed to improve metabolic stability. An initial potent indole-based AR antagonist (IC50 = 0.085 μM) was metabolically unstable. Systematic modifications led to compounds with significantly improved stability while retaining potent AR antagonism (e.g., IC50 = 0.021 μM). nih.gov

| Compound Class | Key Feature | Biological Activity |

| Aryl pyrazol-1-yl-propanamides | Pyrazole as B-ring | Potent AR antagonists and SARDs, active against enzalutamide-resistant models. nih.gov |

| 3-(4-fluorophenyl)-1H-pyrazole derivatives | Fluorophenyl at pyrazole C3 | Selective antiproliferative activity against LNCaP cells (IC50 = 18 µM for 10e). epa.gov |

| Metabolically stabilized antagonists | Modifications from an indole (B1671886) lead | Potent AR antagonism (IC50 = 0.021 µM) with improved stability. nih.gov |

Structure-Activity Insights for Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

The this compound structure is highly relevant to the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target for disease-modifying therapies for Parkinson's disease. nih.govnih.gov In this context, aminopyrazoles are often used as bioisosteric replacements for anilines. nih.govacs.org

SAR studies in this area have led to significant advances:

Bioisosteric Replacement: Replacing an aniline core with an aminopyrazole scaffold successfully addressed liabilities of earlier inhibitor series, such as poor solubility and metabolic instability. nih.govacs.org

Positional Isomerism: The point of attachment on the pyrazole ring is crucial for both potency and selectivity. In one study, 4-linked aminopyrazoles showed superior LRRK2 potency compared to 3- and 5-amino-linked pyrazoles. nih.gov

Selectivity: A nitrogen lone pair or a substituent at the 3- or 5-position of the pyrazole was found to be necessary to achieve good selectivity against other kinases like JAK2. nih.gov

Optimization for CNS Penetration: Disciplined application of design parameters for central nervous system (CNS) drugs led to the identification of highly potent, selective, and brain-penetrant LRRK2 inhibitors, such as GNE-0877 and GNE-9605. nih.gov An optimized compound (18) from another series showed good brain exposure and a potent cellular IC50 of 28 nM. nih.gov

| Compound | Core Structure | LRRK2 Cellular IC50 | Key Improvement |

| 18 | Aminopyrazole | 28 nM | Addressed poor solubility and metabolic issues of aniline predecessors. nih.gov |

| GNE-0877 (11) | Aminopyrazole | Potent | Improved metabolic stability and brain exposure. nih.gov |

| GNE-9605 (20) | Aminopyrazole | Potent | Improved metabolic stability and brain exposure. nih.gov |

These findings underscore the power of SAR-driven design in optimizing the pyrazole-aniline scaffold for specific, high-value therapeutic targets.

SAR Governing Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, and its dysregulation is implicated in neuropsychiatric disorders like schizophrenia and Huntington's disease. Derivatives of this compound have been instrumental in the development of potent and selective PDE10A inhibitors.

A landmark study in this area led to the discovery of TAK-063, a powerful and selective PDE10A inhibitor that has advanced to clinical trials. nih.gov The development of TAK-063 originated from a hit compound which, while showing some activity, required significant optimization. Through structure-based drug design, researchers identified 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (designated as compound 27h or TAK-063) as a lead candidate. nih.gov

The SAR investigation revealed that the specific combination of the 2-fluoro-4-(1H-pyrazol-1-yl)phenyl group with a 5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one moiety was crucial for high potency. The initial hit compound had a PDE10A inhibitory concentration (IC50) of 23 nM. nih.gov The optimized compound, TAK-063, demonstrated a dramatically improved IC50 of 0.30 nM, showcasing an approximately 77-fold increase in potency. nih.gov Furthermore, TAK-063 exhibited exceptional selectivity, being over 15,000-fold more selective for PDE10A than for other phosphodiesterase enzymes. nih.gov This high degree of potency and selectivity underscores the importance of the specific structural arrangement derived from the this compound core.

Table 1: PDE10A Inhibition by this compound Derivatives

| Compound Name | Structure | PDE10A IC50 (nM) | Selectivity |

|---|---|---|---|

| Hit Compound 1 | Pyridazinone-based derivative | 23 | >110-fold |

| TAK-063 (27h) | 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one | 0.30 | >15,000-fold |

Data sourced from ResearchGate. nih.gov

SAR for Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are significant targets for treating depression and neurodegenerative diseases. researchgate.net The pyrazole and pyrazoline scaffolds are recognized as important pharmacophores for MAO inhibitors. researchgate.netunich.it

General SAR studies on pyrazoline-based compounds have shown that they can act as potent and selective MAO inhibitors. researchgate.netresearchgate.net For instance, research on different series of pyrazole derivatives indicates that the substitution pattern on the aryl rings attached to the pyrazole core is critical for activity and selectivity. Some studies have noted that halo-substituents, such as a halogen atom in the para position of an aryl group, can confer excellent inhibitory effects, particularly against MAO-B. unich.it Additionally, the introduction of small substituents, like a methyl group, on the pyrazoline nitrogen has been found to produce potent and selective MAO-B inhibitors. acs.org

While the general pyrazole-aniline framework is a subject of interest for MAO inhibition, specific and detailed SAR studies focusing on derivatives of this compound for this target are not extensively documented in the reviewed scientific literature. Therefore, a detailed SAR profile and specific data for this particular class of compounds in MAO inhibition cannot be provided at this time.

Structure-Activity Profile in Antimicrobial Activity, particularly against Gram-Positive Bacteria

The rise of antibiotic-resistant bacteria, especially Gram-positive pathogens like Staphylococcus aureus, has created an urgent need for novel antimicrobial agents. Derivatives based on a pyrazole-aniline framework have emerged as a promising class of potent antibacterials.

Research into a series of 4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives has provided significant SAR insights. researchgate.net The antimicrobial activity of these compounds is highly dependent on the substituents on the aniline moiety. A key finding is that hydrophobic halogen substituents are critical for potent activity. researchgate.net

The SAR can be summarized as follows:

Influence of Aniline Substitution : The nature and position of substituents on the aniline ring dramatically affect antimicrobial potency.

Positive Impact of Halogens and CF3 : A fluoro-trifluoromethyl substituted aniline derivative (Compound 59) was identified as the most potent compound in the series. researchgate.net Generally, dihalogenated (Compounds 51–57) and other trifluoromethyl-substituted anilines (Compounds 60–66) also demonstrated powerful inhibitory activity against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values often in the sub-microgram per milliliter range. researchgate.net

Negative Impact of Polar Groups : The introduction of hydrogen-bond-donating polar groups, such as carboxylic acid (Compound 67) or hydroxyl (Compound 78), was found to eliminate the antimicrobial activity. researchgate.net This suggests that such groups are detrimental to the compound's ability to interact with its bacterial target or penetrate the cell membrane.

Potency of Multi-Substituted Rings : Trisubstituted (Compounds 69–77) and tetrasubstituted (Compound 79) aniline derivatives were highly active. Compound 79, in particular, showed exceptional potency, inhibiting all tested Gram-positive bacteria with a uniform MIC of 0.78 µg/mL. researchgate.net

These findings highlight a clear SAR trend where lipophilic and electron-withdrawing groups on the aniline ring enhance activity against Gram-positive bacteria, while polar, hydrogen-donating groups are detrimental.

Exploration of Biological Targets and Mechanistic Insights for 3 Fluoro 4 1h Pyrazol 1 Yl Aniline Derivatives

Modulation of Protein Kinase Activity (e.g., c-Met Kinase, SGK-1)

Derivatives of 3-fluoro-4-(1H-pyrazol-1-yl)aniline have shown significant potential as modulators of protein kinase activity, a critical aspect of cellular signal transduction.

c-Met Kinase:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell migration, proliferation, and invasion. google.com Aberrant HGF/c-Met signaling is implicated in a wide array of human cancers, making it an attractive therapeutic target. cas.ac.cn Several small-molecule c-Met kinase inhibitors have been developed, with some reaching clinical trials. cas.ac.cn

Docking studies on a series of 3-fluoro-4-(pyrrolo[2,1-f] nih.govresearchgate.netepa.govtriazin-4-yloxy)aniline and related derivatives as c-Met kinase inhibitors have provided insights into their binding modes. researchgate.net These studies help to analyze the molecular features that contribute to high inhibitory activity. researchgate.net For instance, the N-substituent of the 3-fluoroaniline (B1664137) moiety often engages in hydrophobic interactions within a large hydrophobic pocket in the allosteric site of the kinase. researchgate.net

A series of 3,5-disubstituted and 3,5,7-trisubstituted quinolines, some incorporating the this compound motif, have been identified as potent c-Met inhibitors, with some compounds exhibiting IC50 values of less than 1.0 nM. cas.ac.cn

SGK-1 (Serum and Glucocorticoid-Regulated Kinase 1):

SGK-1 is a serine/threonine kinase that acts as a downstream effector in the phosphatidylinositol-3-kinase (PI3K) pathway, regulating processes like ion transport, hormone release, cell proliferation, and apoptosis. nih.gov N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides, which can be considered derivatives of the core aniline (B41778) structure, have been developed as highly active and selective SGK-1 inhibitors. nih.govgoogle.com These compounds have shown nanomolar potency and exhibit high kinase selectivity due to their rigid structures. nih.gov The overexpression of SGK-1 has been linked to the pathology of osteoarthritis by inhibiting cartilage synthesis, making SGK-1 inhibitors a potential therapeutic strategy. google.com

Mechanisms of Enzyme Inhibition (e.g., DPP-IV, PDE10A)

The this compound scaffold is also integral to the development of inhibitors for other key enzymes.

DPP-IV (Dipeptidyl Peptidase-4):

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for regulating insulin (B600854) secretion. semanticscholar.orgmdpi.com Inhibition of DPP-4 is a validated therapeutic approach for type 2 diabetes. researchgate.net Pyrazole-containing compounds have been explored as DPP-4 inhibitors. nih.gov For example, a series of thiosemicarbazones incorporating a 4-(1H-pyrazol-1-yl)phenyl group were synthesized and evaluated for their DPP-4 inhibitory effects. researchgate.netnih.gov One of the most effective compounds from this series demonstrated a significantly lower IC50 value than the established DPP-4 inhibitor, sitagliptin (B1680988). nih.gov Computational studies on substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives have shown their potential to form stable complexes with the DPP-IV enzyme, with some derivatives exhibiting better docking scores than the known drug Anagliptin. chemmethod.com

PDE10A (Phosphodiesterase 10A):

PDE10A is a phosphodiesterase that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Its inhibition leads to elevated levels of these second messengers in the brain, which has therapeutic implications for schizophrenia. nih.gov A potent and selective PDE10A inhibitor, TAK-063, incorporates the 1-(2-fluoro-4-(1H-pyrazol-1-yl)phenyl) moiety. nih.gov This compound, identified through structure-based drug design, exhibits an IC50 of 0.30 nM and excellent selectivity over other phosphodiesterases. nih.gov

Characterization of Receptor Binding and Antagonism (e.g., Androgen Receptor)

The androgen receptor (AR) is a key driver in the development and progression of prostate cancer. nih.gov

Derivatives of this compound have been investigated as androgen receptor antagonists. A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and shown to have antiproliferative activity against prostate cancer cell lines and to inhibit the AR target gene, prostate-specific antigen (PSA). nih.govepa.gov Specifically, certain compounds demonstrated potent and selective inhibition of LNCaP cell growth and significant PSA downregulation. nih.govepa.gov

Further research has led to the development of pyrazol-1-yl-propanamides as selective androgen receptor degraders (SARDs) and pan-antagonists for the treatment of enzalutamide-resistant prostate cancer. nih.govoncternal.com These compounds, which feature a pyrazole (B372694) B-ring, exhibit potent AR antagonist activities and have shown significant tumor growth inhibition in xenograft models of enzalutamide-resistant prostate cancer. nih.govoncternal.com

Investigation of Microbial Growth Inhibition Pathways

The this compound scaffold has also been incorporated into molecules with antimicrobial properties.

Research has shown that certain aniline derivatives exhibit significant antimicrobial activity. A series of 4-[4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives have been synthesized and identified as potent inhibitors of Gram-positive bacteria. nih.gov The most potent compounds in this series showed minimum inhibitory concentrations (MICs) in the sub-μg/mL range. nih.gov Structure-activity relationship studies indicated that the presence of hydrogen bond-donating polar groups on the aniline moiety could eliminate the antimicrobial property. nih.gov

In another study, two series of hydrazones derived from pyrazole-based aldehydes exhibited antimicrobial activity against Gram-positive bacteria comparable to vancomycin, with some also inhibiting the growth of Acinetobacter baumannii. mdpi.com These compounds were also effective at inhibiting Staphylococcus aureus biofilm formation. mdpi.com

Detailed Analysis of Molecular Interactions within Target Binding Pockets

Understanding the specific molecular interactions between this compound derivatives and their biological targets is crucial for rational drug design.

c-Met Kinase: Docking studies of c-Met kinase inhibitors have revealed key interactions. For example, the 3-fluoroaniline moiety can fit into a hydrophobic pocket formed by residues such as Ala1221, Phe1134, Val1220, His1202, Phe1200, and Leu1195. researchgate.net

DPP-IV: Molecular docking simulations of substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives with DPP-IV have identified several important interactions. chemmethod.com One potent derivative was shown to form seven hydrogen bonds with amino acid residues Arg358, Pro359, Ser630, Tyr666, and His126. chemmethod.com It also engaged in hydrophobic interactions, including π-π stacking with Phe357 and a π-π T-shaped interaction with Tyr666. chemmethod.com Furthermore, electrostatic interactions were observed with Ser630, Glu206, Phe357, and Arg125. chemmethod.com Molecular dynamics simulations confirmed the stability of these binding interactions. chemmethod.comchemmethod.com

PDE10A: The development of the highly potent PDE10A inhibitor TAK-063 was guided by structure-based drug design using the X-ray crystal structure of PDE10A in complex with a hit compound. nih.gov This approach allowed for the optimization of interactions within the enzyme's active site, leading to a significant increase in potency and selectivity. nih.gov

Androgen Receptor: The design of pyrazol-1-yl-propanamides as SARDs and pan-antagonists involved modifying the B-ring of the nonsteroidal antiandrogen pharmacophore to a pyrazole moiety. nih.gov This modification led to a new scaffold with unique activities, suggesting a distinct binding mode or induction of a different conformational change in the androgen receptor compared to previous inhibitors. nih.gov

Lead Identification and Optimization Strategies for 3 Fluoro 4 1h Pyrazol 1 Yl Aniline Derivatives

High-Throughput Screening Methodologies for Hit Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds against a specific biological target to identify initial "hits." japsonline.com This mechanism-based approach utilizes automation, robotics, and miniaturization to test large compound libraries for their ability to modulate the activity of a target protein, such as a kinase or enzyme. japsonline.com

For scaffolds related to 3-fluoro-4-(1H-pyrazol-1-yl)aniline, HTS has been instrumental in identifying starting points for inhibitor development. A notable example is the discovery of inhibitors for phosphodiesterase 10A (PDE10A). An HTS campaign identified a hit compound with a pyrazole (B372694) core that showed inhibitory activity in the nanomolar range. researchgate.net This initial finding validated the pyrazole-based scaffold as a promising foundation for developing potent and selective PDE10A inhibitors. The screening of extensive compound libraries, often generated through combinatorial chemistry, allows for the unbiased identification of novel chemotypes that can then be advanced into lead optimization programs. japsonline.com

Rational Design and Structure-Based Drug Design (SBDD) Approaches

Once a hit is identified, rational design and Structure-Based Drug Design (SBDD) are employed to transform it into a highly potent and selective lead compound. researchgate.net SBDD relies on high-resolution structural information of the target protein, typically obtained through X-ray crystallography, in complex with an inhibitor. This information provides a detailed map of the binding site, allowing medicinal chemists to design modifications that enhance binding affinity and selectivity. tandfonline.com

The development of PDE10A inhibitors serves as a compelling case study for the power of SBDD. Following the identification of a hit compound, optimization efforts were guided by the X-ray crystal structure of the PDE10A-inhibitor complex. researchgate.net This structural insight revealed that the 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl] moiety could be an optimal component for binding. Subsequent SBDD-guided modifications led to the development of compound 27h (TAK-063), which exhibited a remarkable increase in potency. researchgate.net

Similarly, in the pursuit of Aurora kinase A inhibitors, SBDD was used to optimize a novel pyrazole hit. The co-crystal structure highlighted a specific position on the pyrazole ring as a site for modification to improve potency, leading to a 450-fold enhancement in inhibitory activity. researchgate.net These examples underscore how SBDD, often coupled with computer-aided drug design (CADD), enables the precise, iterative refinement of a lead compound by visualizing and exploiting key interactions within the target's active site. tandfonline.com

Advanced Lead Optimization Methodologies

The Intermediate Derivatization Method (IDM) is an efficient strategy for creating novel chemical entities by applying a wide range of synthetic reactions to a key, structurally significant intermediate. researchgate.net This approach allows for the systematic exploration of the chemical space around a core scaffold, facilitating the discovery of compounds with improved biological activity. d-nb.infonih.gov The core idea is to leverage a versatile and accessible intermediate to generate a diverse library of analogues for biological screening. researchgate.net

This compound is an ideal candidate to serve as such a key intermediate. Its aniline (B41778) functional group is amenable to a vast array of chemical transformations, including amidation, sulfonylation, and reductive amination. By systematically reacting this intermediate with various chemical partners, a large library of derivatives can be rapidly synthesized and evaluated, as illustrated in the table below. This method was successfully used to develop novel insecticides from N-pyridylpyrazole derivatives and fungicides from pyrazole compounds containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety. d-nb.infomdpi.com

Table 1: Illustrative Application of IDM to this compound This table presents a hypothetical derivatization scheme to demonstrate the IDM concept.

| Reaction Type | Reactant Partner | Resulting Functional Group on Aniline |

| Acylation | Acetyl Chloride | Acetamide |

| Sulfonylation | Methane-sulfonyl Chloride | Methanesulfonamide |

| Reductive Amination | Acetone | Isopropylamine |

| Urea (B33335) Formation | Phenyl Isocyanate | Phenylurea |

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel intellectual property, improve drug-like properties, or overcome liabilities of a lead compound while retaining its biological activity. bohrium.comresearchgate.net

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the original orientation of key binding groups. nih.gov This can lead to the discovery of entirely new classes of compounds with improved properties. bohrium.comnih.gov For a this compound-based inhibitor, one might replace the phenyl-pyrazole core with a different bicyclic or heterocyclic system that preserves the spatial arrangement of the fluoro and amino-phenyl functionalities.

Bioisosteric replacement is the substitution of one atom or group of atoms with another that produces a molecule with similar biological activity. ufrj.br This strategy is widely used to fine-tune a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. nih.govresearchgate.net In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule. For instance, the aniline moiety, which can sometimes be associated with toxicity, could be replaced by other hydrogen-bond donating groups. cresset-group.com Similarly, the pyrazole ring could be swapped for other 5-membered heterocycles like thiazole, triazole, or imidazole (B134444) to modulate potency and selectivity. nih.gov

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

| Aniline (-NH₂) | Hydroxylamine, Cyclopropylamine, Aminopyridine | Modulate pKa, improve metabolic stability, reduce potential toxicity. cresset-group.com |

| Pyrazole Ring | Thiazole, Imidazole, Triazole, Isoxazole | Alter hydrogen bonding capacity, improve selectivity, explore new intellectual property. nih.gov |

| Fluorine Atom | Chlorine, Methyl group, Cyano group | Modify electronic properties, size, and lipophilicity. acs.org |

Development of Potent and Selective Inhibitors from Screening Hits

The ultimate goal of lead optimization is to convert a modestly active screening hit into a potent, selective, and pharmacologically effective inhibitor. The journey for derivatives of this compound showcases remarkable success in this area, particularly in the development of kinase inhibitors. mdpi.comnih.govnih.gov

The development of TAK-063, a PDE10A inhibitor, exemplifies a successful hit-to-lead campaign. The initial hit compound had an IC₅₀ of 23 nM. Through SBDD-guided optimization, which incorporated the 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl] fragment, the final compound, 27h (TAK-063), achieved an IC₅₀ of just 0.30 nM, representing a nearly 80-fold increase in potency. researchgate.net Furthermore, its selectivity over other phosphodiesterases was improved to over 15,000-fold. researchgate.net

In another example, the introduction of a pyrazole substituent at the 4-position of an aniline ring in a series of Monopolar Spindle 1 (MPS1) kinase inhibitors led to a significant increase in both biochemical and cellular potency. acs.org This modification transformed a lead compound into a much more effective inhibitor, with compound 24c achieving an IC₅₀ of 8 nM against the MPS1 enzyme. acs.org

The discovery of orally active Aurora Kinase B inhibitors also highlights the utility of this scaffold. A series of quinazoline (B50416) derivatives were designed where a key component was a substituted pyrazole linked to an aniline-related moiety, leading to potent and selective compounds. nih.govresearchgate.net These examples demonstrate a clear path from initial hits to highly optimized clinical candidates, driven by a combination of screening, rational design, and advanced optimization strategies.

Table 3: Example of Hit-to-Lead Optimization for a PDE10A Inhibitor Data sourced from the discovery of TAK-063. researchgate.net

| Compound | Structure Feature | PDE10A IC₅₀ (nM) | Selectivity |

| Hit Compound 1 | Initial pyrazole-based hit from HTS | 23 | 110-fold |

| Lead Compound 27h (TAK-063) | Optimized with 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl] | 0.30 | >15,000-fold |

Future Perspectives in Academic Research on 3 Fluoro 4 1h Pyrazol 1 Yl Aniline

Advancements in Asymmetric Synthesis and Stereochemical Control

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Future research will increasingly focus on the asymmetric synthesis of derivatives from 3-fluoro-4-(1H-pyrazol-1-yl)aniline, aiming for precise control over the formation of specific stereoisomers.

Recent decades have seen tremendous progress in catalytic asymmetric synthesis, a field that employs chiral catalysts to produce a single desired enantiomer of a chiral molecule. acs.org These methods, including asymmetric hydrogenation, dihydroxylation, and various carbon-carbon bond-forming reactions, are becoming more sophisticated and predictable. acs.orgsnnu.edu.cn For derivatives of this compound, which may incorporate new chiral centers during their elaboration, the application of these advanced catalytic systems will be paramount. For instance, the synthesis of complex chiral drugs often relies on the introduction of chirality through methods like enantioselective reduction or acid-catalyzed ring-opening with chiral reagents. nih.gov

Furthermore, controlling the stereochemistry of the pyrazole (B372694) ring itself and its spatial relationship to the aniline (B41778) portion of the molecule is a growing area of interest. acs.org The development of novel catalysts and synthetic methodologies will enable chemists to construct intricate, stereochemically pure molecules, which is essential for maximizing therapeutic efficacy and minimizing potential side effects associated with unwanted stereoisomers. ijrpr.comsnnu.edu.cn

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is set to revolutionize the drug discovery process. nih.gov These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and synthetic accessibility of novel compounds. researchgate.net

For research involving this compound, AI and ML can accelerate the discovery of new derivatives in several ways:

Compound Design: Generative AI models can design thousands of virtual molecules based on the core scaffold, exploring a vast chemical space to identify candidates with a high probability of binding to a specific biological target. nih.gov

Property Prediction: ML algorithms can build predictive models for structure-activity relationships (SAR), helping researchers to understand how specific structural modifications influence a compound's potency and other properties. researchgate.netresearchgate.net This allows for a more rational, data-driven approach to optimizing lead compounds.

Synthesis Planning: Retrosynthesis AI tools can propose novel and efficient synthetic routes for target molecules, potentially identifying more cost-effective or higher-yielding reaction pathways. nih.gov ML can also be used to optimize reaction conditions in real-time using automated flow reactors, accelerating the "make" phase of the research cycle. acs.org

By integrating these powerful computational approaches, researchers can more rapidly identify and synthesize promising new therapeutic agents derived from the this compound scaffold.

Discovery and Validation of Novel Biological Targets and Therapeutic Applications

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.govmdpi.com This versatility suggests that the this compound scaffold has the potential to interact with a multitude of biological targets, many of which may not yet be explored.

Future academic research will likely focus on:

Target Identification: High-throughput screening of libraries of derivatives against diverse panels of enzymes, receptors, and cell lines can uncover unexpected biological activities. This can lead to the identification of entirely new protein targets for which these compounds may serve as potent inhibitors or modulators.

Mechanism of Action Studies: Once a promising activity is identified, detailed biochemical and cellular studies are required to elucidate the precise mechanism by which a compound exerts its effect. For example, pyrazole derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. researchgate.netnih.govmdpi.com Understanding these mechanisms is crucial for validating new targets.

New Therapeutic Areas: While pyrazole derivatives are well-known in oncology and inflammation, their potential in other areas, such as neurodegenerative diseases, metabolic disorders, or infectious diseases caused by drug-resistant pathogens, remains an exciting frontier. nih.govresearchgate.netnih.gov Research has shown that specific substitutions on the pyrazole and aniline rings can lead to potent and selective agents against various pathogens and cell lines. mdpi.comnih.govnih.gov

This exploration will expand the therapeutic landscape for compounds derived from this compound, moving beyond established applications to address unmet medical needs.

Development of Multi-Target Directed Ligands Based on the Core Structure

Complex diseases such as cancer, neurodegenerative disorders, and chronic inflammation often involve multiple pathological pathways. researchgate.net The traditional "one molecule, one target" approach to drug discovery is often insufficient to address this complexity. Consequently, there is growing interest in the development of multi-target directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets simultaneously. researchgate.net

The this compound scaffold is an ideal starting point for designing MTDLs. Its status as a "privileged structure" means it can serve as a versatile template for building molecules that can engage with various biological targets. researchgate.net Future research will focus on the rational design of derivatives that combine the pharmacophoric features necessary for interacting with different targets. For example, a molecule could be engineered to inhibit both a protein kinase involved in cell proliferation and an enzyme involved in inflammation, a strategy that could be highly effective in treating certain cancers.

The development of MTDLs requires a deep understanding of the structural biology of the targets and sophisticated molecular modeling techniques to design molecules with the desired polypharmacology. This approach represents a paradigm shift from seeking ultimate selectivity to designing calculated, beneficial promiscuity.

Exploration of Advanced Formulation and Delivery Systems for Derived Compounds

The therapeutic success of a drug molecule depends not only on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentration. Advanced formulation and drug delivery systems are critical for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. mdpi.com

For compounds derived from this compound, future research will explore various advanced delivery strategies:

Nanoparticle-Based Systems: Encapsulating drug molecules within nanoparticles, such as liposomes or polymeric nanoparticles, can enhance their solubility, stability, and circulation time. researchgate.netmdpi.com This can also enable targeted delivery to specific tissues, such as tumors, thereby increasing efficacy and reducing systemic toxicity. mdpi.com

Biopolymer Conjugation: Attaching drug molecules to biopolymers like chitosan (B1678972) can improve their biocompatibility and bioavailability. mdpi.com Chitosan-based systems, for instance, have been shown to enhance the delivery of anticancer drugs. mdpi.com

Prodrug Strategies: Converting a drug into an inactive prodrug that is metabolically activated at the target site is another effective strategy. This can improve drug absorption and distribution while minimizing off-target effects.

By leveraging these advanced formulation technologies, researchers can overcome challenges such as poor solubility or rapid metabolism, ultimately enhancing the therapeutic potential of novel compounds synthesized from the this compound core. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.